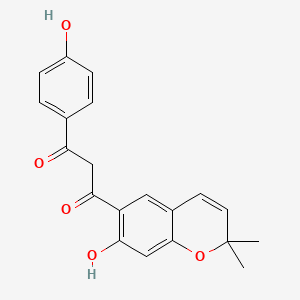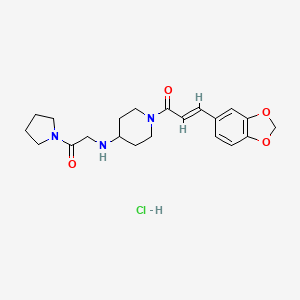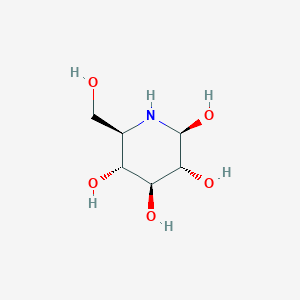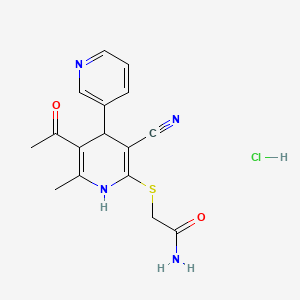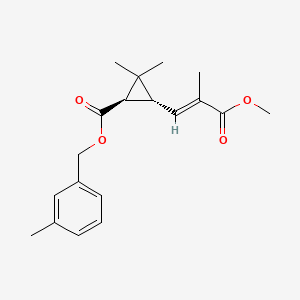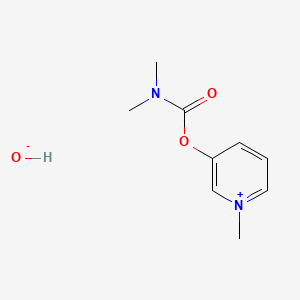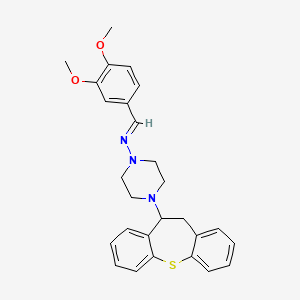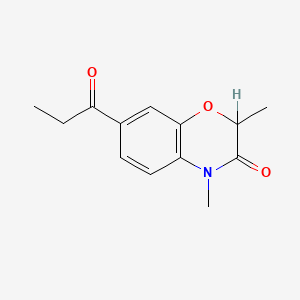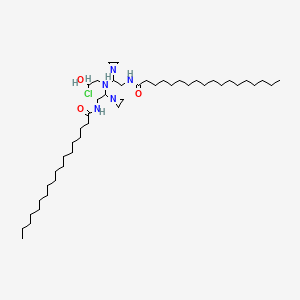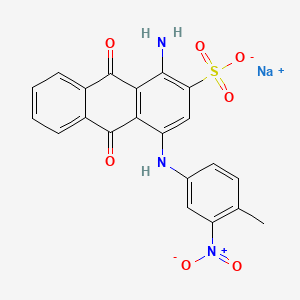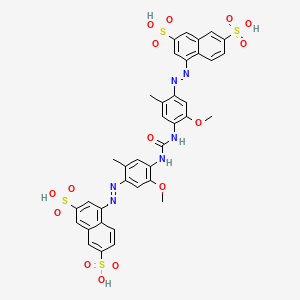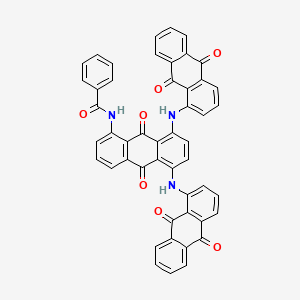
N-(5,8-Bis((9,10-dihydro-9,10-dioxo-1-anthryl)amino)-9,10-dihydro-9,10-dioxo-1-anthryl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EINECS 300-409-7, also known as 2,2’-iminodiethanol, is a chemical compound that has been widely used in various industrial and scientific applications. It is a colorless, viscous liquid with a slight ammonia-like odor. This compound is known for its versatility and is commonly used as an intermediate in the production of various chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2’-iminodiethanol can be synthesized through the reaction of ethylene oxide with ammonia. The reaction typically occurs under controlled conditions, with the temperature maintained between 50-100°C and the pressure around 1-2 atm. The reaction can be represented as follows:
C2H4O+NH3→C4H11NO2
Industrial Production Methods
In industrial settings, the production of 2,2’-iminodiethanol involves the continuous feeding of ethylene oxide and ammonia into a reactor. The reaction mixture is then subjected to distillation to separate the desired product from any unreacted starting materials and by-products. The purity of the final product is typically ensured through additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,2’-iminodiethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form diethanolamine.
Reduction: It can be reduced to form ethylenediamine.
Substitution: It can undergo substitution reactions with halogens to form halogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation reactions typically involve the use of halogen gases such as chlorine or bromine.
Major Products Formed
Oxidation: Diethanolamine
Reduction: Ethylenediamine
Substitution: Halogenated derivatives such as chloroethanolamine
Scientific Research Applications
2,2’-iminodiethanol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of various organic compounds.
Biology: It is used in the preparation of buffers and as a stabilizer for enzymes and proteins.
Medicine: It is used in the formulation of pharmaceuticals and as a component in drug delivery systems.
Industry: It is used in the production of surfactants, emulsifiers, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 2,2’-iminodiethanol involves its ability to interact with various molecular targets and pathways. It can act as a chelating agent, binding to metal ions and preventing their participation in unwanted chemical reactions. Additionally, it can stabilize proteins and enzymes by forming hydrogen bonds with their active sites, thereby enhancing their stability and activity.
Comparison with Similar Compounds
2,2’-iminodiethanol can be compared with other similar compounds such as:
Ethylenediamine: While both compounds contain nitrogen atoms, ethylenediamine has two primary amine groups, whereas 2,2’-iminodiethanol has one primary amine and two hydroxyl groups.
Diethanolamine: Both compounds contain hydroxyl groups, but diethanolamine has two secondary amine groups, whereas 2,2’-iminodiethanol has one primary amine group.
Triethanolamine: This compound has three hydroxyl groups and one tertiary amine group, making it more hydrophilic compared to 2,2’-iminodiethanol.
The uniqueness of 2,2’-iminodiethanol lies in its combination of amine and hydroxyl functional groups, which confer unique chemical properties and make it suitable for a wide range of applications.
Properties
CAS No. |
93940-16-0 |
|---|---|
Molecular Formula |
C49H27N3O7 |
Molecular Weight |
769.8 g/mol |
IUPAC Name |
N-[5,8-bis[(9,10-dioxoanthracen-1-yl)amino]-9,10-dioxoanthracen-1-yl]benzamide |
InChI |
InChI=1S/C49H27N3O7/c53-43-26-13-4-6-15-28(26)45(55)38-30(43)17-8-20-33(38)50-36-23-24-37(51-34-21-9-18-31-39(34)46(56)29-16-7-5-14-27(29)44(31)54)42-41(36)47(57)32-19-10-22-35(40(32)48(42)58)52-49(59)25-11-2-1-3-12-25/h1-24,50-51H,(H,52,59) |
InChI Key |
GMLICCAWSVNEBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=O)C4=C(C=CC(=C4C3=O)NC5=CC=CC6=C5C(=O)C7=CC=CC=C7C6=O)NC8=CC=CC9=C8C(=O)C1=CC=CC=C1C9=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


